Ethyldinitrobenzene
Description
Ethyldinitrobenzene (systematic name: 1-ethyl-2,4-dinitrobenzene) is a nitroaromatic compound characterized by a benzene ring substituted with one ethyl group (-C₂H₅) and two nitro groups (-NO₂) at the 2- and 4-positions. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol. This compound is primarily utilized in specialized chemical syntheses, such as intermediates for pharmaceuticals or agrochemicals, owing to its electron-withdrawing nitro groups and aromatic stability.
Properties
CAS No. |
31344-57-7 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-ethyl-2,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-4-3-5-7(9(11)12)8(6)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
WQXMSGBLGDVBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyldinitrobenzene can be synthesized through a nitration reaction of ethylbenzene. The process involves the use of concentrated sulfuric acid and nitric acid. The nitration reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired dinitro compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where ethylbenzene is treated with a mixture of nitric acid and sulfuric acid. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyldinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, resulting in the formation of ethylaminobenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalysts like platinum or palladium.
Substitution: Halogenation using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3)
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Ethylaminobenzene.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Scientific Research Applications
- ** separation in HPLC:** 1-Ethyl-2,4-dinitrobenzene can be separated using reverse phase (RP) HPLC with mobile phases of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced by formic acid . The method is scalable and suitable for preparative separation and pharmacokinetics .
- Synthesis of 4-ethyl nitrobenzene and 2-ethyl nitrobenzene: Ethyldinitrobenzene compounds are synthesized through the nitration of ethylbenzene using mixed acid methods . A method for producing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene involves using a microchannel reactor to improve production efficiency, reduce energy consumption, and enhance safety compared to traditional batch stirred tank methods .
- Precursor in Chemical Synthesis: this compound can be used as an intermediate in the synthesis of various other compounds, such as pharmaceuticals, dyes, and explosives. The nitro groups can be reduced to amino groups, which can then be used to form other functional groups .
- Toxicity: Nitrobenzene, a related compound, has been shown to have carcinogenic effects in rats and mice in chronic inhalation studies .
- Environmental Impact: The wastewater discharge in the production process can have environmental implications, making it important to adopt methods that reduce waste .
Mechanism of Action
The mechanism of action of ethyldinitrobenzene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of ethyldinitrobenzene and structurally/functionally related compounds:
- Nitrobenzene: A mononitro aromatic compound, nitrobenzene is a pale yellow liquid with a bitter almond odor. Its single nitro group makes it less dense and polar compared to this compound .
- 1,3-Dinitrobenzene : Lacking an ethyl group, this isomer has higher symmetry and melting point due to stronger intermolecular forces between nitro groups .
- Ethylbenzene: A non-nitro derivative, ethylbenzene is volatile and hydrophobic, primarily used in styrene production. Its lack of nitro groups results in lower chemical reactivity and toxicity compared to nitroaromatics .
- TNT : With three nitro groups, TNT exhibits explosive properties and higher thermal stability than this compound, which has fewer nitro groups and an ethyl substituent .
Biological Activity
Ethyldinitrobenzene (EDNB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and implications in environmental and health contexts. This article delves into the biological activity of EDNB, examining its toxicological effects, metabolic pathways, and relevant case studies.
Toxicological Profile
This compound is known for its toxicological effects , which have been studied in various animal models. The following table summarizes key findings from toxicological studies:
Metabolic Pathways
The metabolism of this compound primarily occurs via cytochrome P450 enzymes, which facilitate the reduction of nitro groups and subsequent formation of reactive intermediates. The key metabolic reactions include:
- Reduction of Nitro Groups : Nitro groups are reduced to form hydroxylamine or amine derivatives.
- Formation of Reactive Oxygen Species (ROS) : Metabolism leads to the generation of ROS, contributing to oxidative stress and potential cellular damage.
Case Studies
Several case studies have highlighted the biological implications of this compound exposure:
- Occupational Exposure : Workers in industries utilizing nitroaromatic compounds have reported increased incidences of respiratory issues and skin sensitization. Long-term exposure has been linked to hematological changes, including methemoglobinemia, as indicated in studies involving F344 rats exposed via gavage for 90 days .
- Environmental Impact : EDNB has been detected in contaminated sites, raising concerns about its persistence and bioaccumulation in aquatic systems. Studies on aquatic toxicity have shown detrimental effects on various organisms, necessitating further investigation into its ecological impact .
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of nitroaromatic compounds, including EDNB. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict toxicity based on molecular descriptors . These models indicate that the position and number of nitro groups significantly influence the biological activity and toxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
